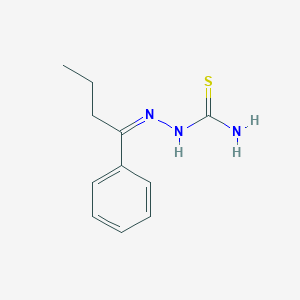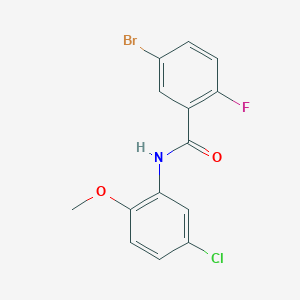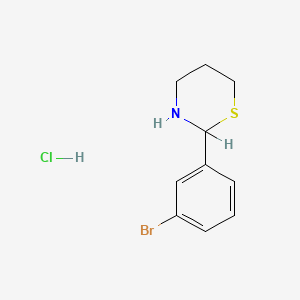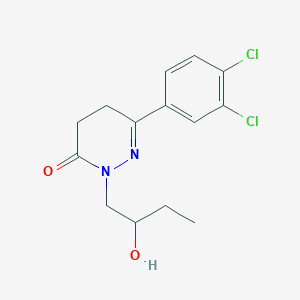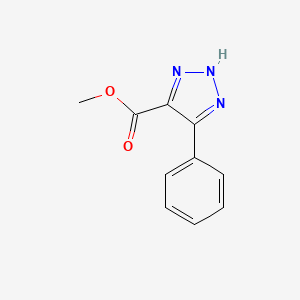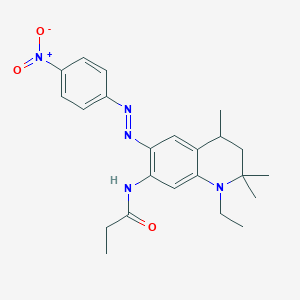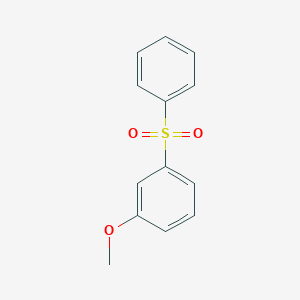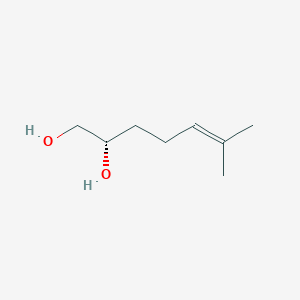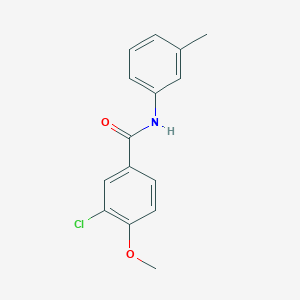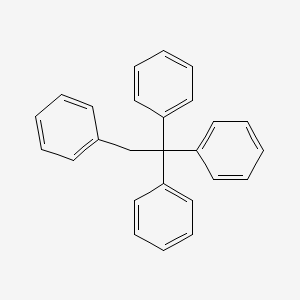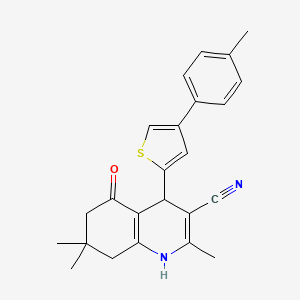
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. The presence of multiple functional groups, including a thiophene ring and a nitrile group, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nifedipine
- Nicardipine
- Amlodipine
- Felodipine
Comparison
Compared to these similar compounds, 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a unique structure that includes a thiophene ring and a nitrile group. This unique structure may contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
853311-32-7 |
|---|---|
Formule moléculaire |
C24H24N2OS |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3 |
Clé InChI |
WFYQWGWKZGBWDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


